1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1208668-79-4
VCID: VC5583102
InChI: InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25)
SMILES: CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Molecular Formula: C20H23N3O2
Molecular Weight: 337.423

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea

CAS No.: 1208668-79-4

Cat. No.: VC5583102

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea - 1208668-79-4

Specification

CAS No. 1208668-79-4
Molecular Formula C20H23N3O2
Molecular Weight 337.423
IUPAC Name 1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea
Standard InChI InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25)
Standard InChI Key PUHJHFKORGZRBM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The compound consists of:

  • A urea backbone (NH–CO–NH) linking two aromatic groups.

  • A 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl moiety on one side, featuring a pyrrolidine ring conjugated with a ketone group.

  • An o-tolyl group (2-methylphenyl) on the other side.

Molecular Formula: C20H23N3O2\text{C}_{20}\text{H}_{23}\text{N}_3\text{O}_2
Molecular Weight: 337.42 g/mol .

Spectral Data

Key spectral features from analogous urea derivatives include:

  • 1H^1\text{H}-NMR:

    • Pyrrolidine protons: δ 1.80–2.10 (m, 4H, CH2_2), 3.40–3.60 (m, 4H, N–CH2_2).

    • Aromatic protons: δ 6.80–7.50 (m, 8H, Ar–H).

    • Urea NH: δ 8.90–9.20 (s, 2H) .

  • 13C^{13}\text{C}-NMR:

    • Carbonyl (C=O): δ 165–170 ppm.

    • Pyrrolidine carbons: δ 22–25 (CH2_2), 45–50 (N–CH2_2) .

  • MS (ESI): m/z 338.2 [M+H]+^+ .

Synthesis and Chemical Reactivity

Key Synthetic Routes

The compound is typically synthesized via a multi-step approach:

  • Formation of the pyrrolidinone intermediate:

    • Reaction of 4-bromoacetophenone with pyrrolidine in the presence of a base (e.g., K2_2CO3_3) to yield 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl bromide .

  • Introduction of the urea linkage:

    • Coupling the amine intermediate (from step 1) with o-tolyl isocyanate using a catalyst such as triethylamine .

Example Reaction Scheme:

4-Bromoacetophenone+PyrrolidineBase4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl bromideo-Tolyl IsocyanateTarget Compound\begin{align*} \text{4-Bromoacetophenone} + \text{Pyrrolidine} & \xrightarrow{\text{Base}} \text{4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl bromide} \\ & \xrightarrow{\text{o-Tolyl Isocyanate}} \text{Target Compound} \end{align*}

Optimization Challenges

  • Yield Improvement: Use of microwave-assisted synthesis increases efficiency (yield: ~75% vs. 50% conventional) .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to polar byproducts .

Biological Activity and Mechanisms

Pharmacological Targets

  • FPRL1 Agonism: Modulates formyl peptide receptor-like 1, implicated in anti-inflammatory and neuroprotective pathways .

  • Kinase Inhibition: Weak activity against hematopoietic cell kinase (HCK) (IC50_{50} > 50,000 nM) .

  • Antifungal Potential: Structural analogs show activity against Candida albicans (MIC: 2–8 µg/mL) .

Structure-Activity Relationships (SAR)

  • Pyrrolidine Ring: Essential for target binding; replacement with piperidine reduces potency by 10-fold .

  • o-Tolyl Group: Enhances metabolic stability compared to unsubstituted phenyl .

Applications in Medicinal Chemistry

Comparative Analysis with Analogues

CompoundStructural VariationActivity (IC50_{50})Target
Target Compoundo-Tolyl, pyrrolidinone>50,000 nMHCK
N-(4-Morpholinophenyl)ureaMorpholine instead of pyrrolidinone12,000 nMFPRL1
1-(4-Chlorophenyl)ureaChlorophenyl, no pyrrolidinoneInactiveAntifungal

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and blood-brain barrier penetration.

  • Analog Synthesis: Explore substitutions on the phenyl ring (e.g., fluoro, methoxy) to enhance potency .

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